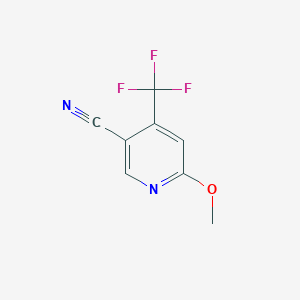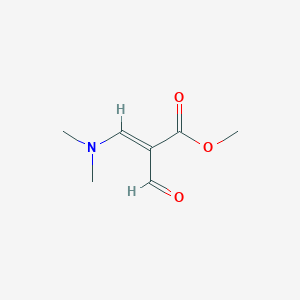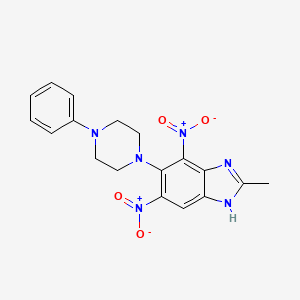
2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Morpholineacetic acid, 5,5-dimethyl-, hydrochloride (1:1), (2R)- is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . This compound is characterized by the presence of a morpholine ring, an acetic acid moiety, and two methyl groups at the 5-position of the morpholine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
準備方法
The synthesis of 2-Morpholineacetic acid, 5,5-dimethyl-, hydrochloride (1:1), (2R)- typically involves the reaction of morpholine with acetic acid derivatives under controlled conditions. One common method includes the use of 5,5-dimethylmorpholine as a starting material, which is then reacted with acetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications.
化学反応の分析
2-Morpholineacetic acid, 5,5-dimethyl-, hydrochloride (1:1), (2R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the acetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as halides or amines replace the existing substituents. These reactions are usually carried out under mild conditions to prevent degradation of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups.
科学的研究の応用
2-Morpholineacetic acid, 5,5-dimethyl-, hydrochloride (1:1), (2R)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme kinetics and protein-ligand interactions.
作用機序
The mechanism of action of 2-Morpholineacetic acid, 5,5-dimethyl-, hydrochloride (1:1), (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s effects and potential therapeutic applications .
類似化合物との比較
2-Morpholineacetic acid, 5,5-dimethyl-, hydrochloride (1:1), (2R)- can be compared with other similar compounds, such as:
2-Morpholineacetic acid, 5,5-dimethyl-, hydrochloride (11), (2S)-: This is the stereoisomer of the (2R)- form, differing only in the spatial arrangement of atoms. The (2S)- form may exhibit different biological activities and properties.
Morpholine derivatives: Other morpholine derivatives, such as morpholine-4-carboxylic acid or morpholine-4-sulfonic acid, share similar structural features but differ in their functional groups and applications.
Acetic acid derivatives: Compounds like glycine or alanine, which contain acetic acid moieties, can be compared in terms of their reactivity and biological activities.
The uniqueness of 2-Morpholineacetic acid, 5,5-dimethyl-, hydrochloride (1:1), (2R)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
特性
CAS番号 |
160415-08-7 |
|---|---|
分子式 |
C8H16ClNO3 |
分子量 |
209.67 g/mol |
IUPAC名 |
2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-6(4-9-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H/t6-;/m1./s1 |
InChIキー |
QYYBBASPKHNBKA-FYZOBXCZSA-N |
異性体SMILES |
CC1(CO[C@@H](CN1)CC(=O)O)C.Cl |
正規SMILES |
CC1(COC(CN1)CC(=O)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione](/img/structure/B12334948.png)
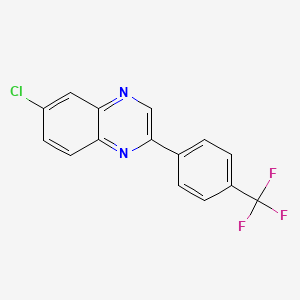
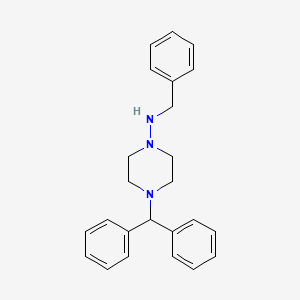
![Methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-[(3-methyloxetan-3-yl)methylamino]pyridine-3-carboxylate](/img/structure/B12334973.png)
![2-(chloromethyl)-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12334975.png)
![8-Azabicyclo[3.2.1]octane, 8-[2-chloro-5,6,7,8-tetrahydro-6-[2-methyl-5-(1-methylethyl)phenyl]pyrido[4,3-d]pyrimidin-4-yl]-3-methoxy-](/img/structure/B12334986.png)
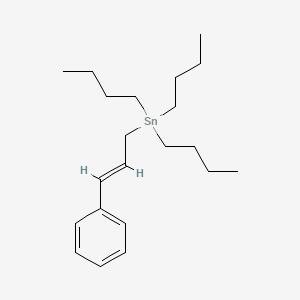
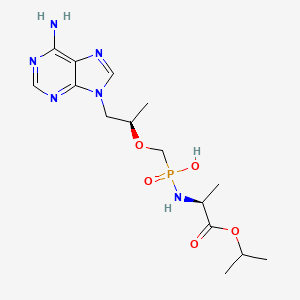
![3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2h-benzo[d]azepin-2-one](/img/structure/B12334997.png)

![Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate](/img/structure/B12335016.png)
